6-Sialyl-D-lactose*

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

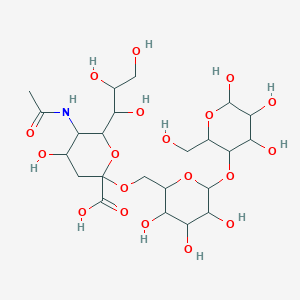

6-Sialyl-D-lactose is a sialylated human milk oligosaccharide, which is a type of complex carbohydrate found in human milk. It is composed of sialic acid linked to lactose. This compound plays a significant role in neonatal nutrition, supporting resistance to pathogens, gut maturation, immune function, and cognitive development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Sialyl-D-lactose can be synthesized enzymatically using exo-α-sialidase from Bacteroides fragilis NCTC9343. The enzyme transfers sialyl from sialic acid dimer or oligomer to lactose with high efficiency and strict α2-6 regioselectivity. The reaction is carried out using 40 mM sialic acid dimer (or 40 mg/ml oligomer) and 1 M lactose at pH 6.5 and 50°C for 10 minutes, achieving a maximal conversion ratio above 20% .

Industrial Production Methods

Industrial production of 6-Sialyl-D-lactose involves the use of recombinant enzymes expressed in Escherichia coli. The enzymes are purified and characterized for substrate specificity and transglycosylation activity. This method provides a promising alternative to chemical synthesis, offering regioselectivity and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

6-Sialyl-D-lactose primarily undergoes transglycosylation reactions. The enzyme BfGH33C from Bacteroides fragilis NCTC9343 catalyzes the transfer of sialyl groups to lactose, forming 6-Sialyl-D-lactose .

Common Reagents and Conditions

The common reagents used in the synthesis of 6-Sialyl-D-lactose include sialic acid dimers or oligomers and lactose. The reaction conditions involve a pH of 6.5 and a temperature of 50°C .

Major Products

The major product formed from the transglycosylation reaction is 6-Sialyl-D-lactose, a dominant sialylated human milk oligosaccharide .

Applications De Recherche Scientifique

6-Sialyl-D-lactose has a wide range of scientific research applications:

Mécanisme D'action

6-Sialyl-D-lactose exerts its effects by binding to specific receptors on the surface of cells. It is thought to support resistance to pathogens by preventing their attachment to the intestinal lining. Additionally, it plays a role in gut maturation, immune function, and cognitive development by providing essential nutrients for neonatal tissue and organ development .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Sialyl-D-lactose: Another sialylated human milk oligosaccharide where the sialic acid is linked to the 3 position of lactose.

6-Sialyl-N-acetyllactosamine: A polymeric compound with similar sialylation patterns.

Uniqueness

6-Sialyl-D-lactose is unique due to its specific α2-6 regioselectivity and its significant role in neonatal nutrition. It is more efficient in supporting resistance to pathogens and promoting gut maturation compared to other sialylated oligosaccharides .

Activité Biologique

6-Sialyl-D-lactose, also known as 6'-sialyllactose (6'-SL), is a prominent sialylated oligosaccharide found in human milk. This compound has garnered significant attention due to its various biological activities, particularly its roles in immunological responses, neuroprotection, and gut health. This article explores the biological activity of 6'-SL, supported by recent research findings, case studies, and data tables.

Overview of 6'-Sialyllactose

6'-Sialyllactose is composed of lactose with a sialic acid residue attached at the 6-position of the D-galactose unit. It is one of the most abundant sialylated oligosaccharides in human milk, playing a crucial role in infant development and health.

Biological Activities

1. Immunomodulatory Effects

Research has demonstrated that 6'-SL exhibits significant immunomodulatory properties. A study indicated that treatment with 6'-SL ameliorated ototoxic effects induced by neomycin in mice. The compound reduced macrophage activation and decreased the expression of pro-inflammatory cytokines such as interleukin-1β, highlighting its anti-inflammatory potential .

2. Neuroprotective Properties

The neuroprotective effects of 6'-SL are attributed to its ability to enhance sialylation in the nervous system. Sialic acids are known to play a critical role in neuronal signaling and protection against oxidative stress. The presence of 6'-SL in the diet supports the development of a sialylated glycocalyx, which is essential for maintaining neuronal integrity during postnatal development .

3. Gut Health Benefits

6'-SL has been shown to promote the growth of beneficial gut bacteria while inhibiting pathogenic strains. This prebiotic effect contributes to improved gut health and may help prevent gastrointestinal infections . The oligosaccharide's structure allows it to resist digestion, facilitating its passage to the colon where it can exert these beneficial effects.

Case Study: Ototoxicity in Mice

A study conducted on postnatal mice demonstrated that systemic administration of 6'-SL significantly reduced hearing loss associated with neomycin treatment. Mice receiving 6'-SL exhibited lower levels of activated macrophages in the cochlear spiral ganglion compared to controls, suggesting that 6'-SL effectively mitigates inflammation and protects auditory function .

Case Study: Prebiotic Effects on Gut Microbiota

In a clinical trial involving infants fed formula supplemented with 6'-SL, researchers observed an increase in beneficial bifidobacteria populations and a decrease in pathogenic bacteria. This study supports the hypothesis that 6'-SL can enhance gut microbiota composition, leading to improved health outcomes .

Data Tables

Synthesis and Safety

The enzymatic synthesis of 6'-SL has been optimized using exo-α-sialidase from Bacteroides fragilis, allowing for efficient production with high regioselectivity . Safety assessments have confirmed that 6'-SL is well-tolerated at high concentrations, making it suitable for incorporation into various food products, including infant formulas .

Propriétés

IUPAC Name |

5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALNJQZQRNQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.